Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)
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Overview
Description
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex organometallic compound. It consists of a cyclopentane ring, a cyclopentylmethyl group attached to a 2-methylprop-2-enoate moiety, and an iron(2+) ion. This compound is known for its unique structure, which includes both organic and inorganic components, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves the following steps:
Formation of Cyclopentylmethyl 2-methylprop-2-enoate: This step involves the esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Complexation with Iron(2+): The ester formed in the previous step is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is typically conducted under an inert atmosphere to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid using industrial reactors.
Iron(2+) Complexation: The ester is then subjected to complexation with iron(2+) salts in large reaction vessels, ensuring strict control of reaction conditions to maintain the integrity of the iron(2+) ion.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under oxidative conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+) using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of iron(2+) complexes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems due to its organometallic nature.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and as a precursor in the synthesis of other complex organometallic compounds.
Mechanism of Action
The mechanism by which Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) exerts its effects involves:
Coordination Chemistry: The iron(2+) ion coordinates with the ester and cyclopentyl groups, stabilizing the compound.
Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer reactions, which is crucial in polymerization and other organic reactions.
Molecular Targets: The iron(2+) ion interacts with various substrates, enabling the formation of new chemical bonds.
Comparison with Similar Compounds
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) can be compared with similar compounds such as:
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with different catalytic properties.
Ferrocenylmethyl methacrylate: Similar in structure but with different functional groups, leading to varied applications.
Iron(2+) acetylacetonate: A simpler iron(2+) complex used in different catalytic and synthetic applications.
Conclusion
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
31566-61-7 |
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Molecular Formula |
C15H16FeO2 |
Molecular Weight |
284.135 |
IUPAC Name |
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2 |
SMILES |
CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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